molecular formula C9H19N3S2 B12850191 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea

3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea

Cat. No.: B12850191
M. Wt: 233.4 g/mol
InChI Key: WQKCSCGWXMQXBX-UHFFFAOYSA-N
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Description

3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea is a sulfur-nitrogen heterocyclic compound It is known for its unique chemical structure, which includes a thiomorpholine ring and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea typically involves the reaction of ethylamine with thiourea in the presence of a thiomorpholine derivative. The reaction is usually carried out under controlled conditions, such as a specific temperature and pH, to ensure the desired product is obtained. One common method involves the use of microwave-supported one-pot reactions, which offer advantages such as shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted thiomorpholine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiomorpholine ring can interact with cell membranes, affecting their permeability and function . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea is unique due to its specific combination of a thiomorpholine ring and a thiourea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H19N3S2

Molecular Weight

233.4 g/mol

IUPAC Name

1-ethyl-3-(2-thiomorpholin-4-ylethyl)thiourea

InChI

InChI=1S/C9H19N3S2/c1-2-10-9(13)11-3-4-12-5-7-14-8-6-12/h2-8H2,1H3,(H2,10,11,13)

InChI Key

WQKCSCGWXMQXBX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NCCN1CCSCC1

Origin of Product

United States

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